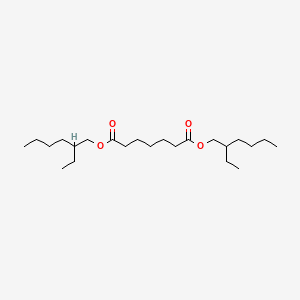

Heptanedioic acid, bis(2-ethylhexyl) ester

Description

Historical Evolution of Di(2-ethylhexyl) Adipate as a Phthalate Alternative in Polymer Science

The development of di(2-ethylhexyl) adipate as a plasticizer began in the mid-20th century, coinciding with growing concerns over the reproductive and developmental toxicity of phthalates such as DEHP. By the 1970s, approximately 44 million pounds of di(2-ethylhexyl) adipate were produced annually in the United States, signaling its early industrial adoption. Its molecular structure—a diester with two 2-ethylhexyl groups—grants it superior low-temperature flexibility compared to rigid phthalates, making it ideal for applications requiring cold resistance, such as blood storage bags and refrigeration-grade plastics.

In polymer science, di(2-ethylhexyl) adipate’s compatibility with polyvinyl chloride (PVC) became a cornerstone of its utility. Unlike DEHP, which relies on aromatic ester groups, di(2-ethylhexyl) adipate’s aliphatic dicarboxylic acid backbone reduces polymer crystallinity while enhancing elasticity. This property proved vital for medical devices like intravenous tubing, where flexibility and optical clarity are paramount. By the 1990s, advancements in polymer stabilization further solidified its role in hydraulic fluids and aircraft lubricants, where thermal stability and low volatility were critical.

The shift toward di(2-ethylhexyl) adipate accelerated in the 2000s as studies highlighted its rapid hydrolysis into adipic acid and 2-ethylhexanol, reducing bioaccumulation risks compared to phthalates. For example, enzymatic hydrolysis rates in rodent models demonstrated that over 90% of orally administered di(2-ethylhexyl) adipate metabolized within six hours, alleviating concerns about persistent environmental residues.

Table 1: Key Properties of Di(2-ethylhexyl) Adipate vs. Di(2-ethylhexyl) Phthalate

Regulatory Drivers for Di(2-ethylhexyl) Adipate Adoption in Consumer Goods Manufacturing

Regulatory frameworks have been instrumental in shaping di(2-ethylhexyl) adipate’s market penetration. The European Union’s 2005 Restriction of Hazardous Substances (RoHS) directive, which phased out DEHP in electronics, prompted manufacturers to adopt safer alternatives. Similarly, the European Chemicals Agency’s (ECHA) 2008 classification of DEHP as a Substance of Very High Concern (SVHC) under REACH accelerated di(2-ethylhexyl) adipate’s use in medical devices and food packaging.

In the United States, the Food and Drug Administration (FDA) granted di(2-ethylhexyl) adipate approval for food-contact materials, citing its low migration rates in cheese-wrapping films. Experimental data showed migration levels of 4.2 mg after 240 hours of contact with high-fat cheeses, well below thresholds established by the Code of Federal Regulations. This regulatory endorsement facilitated its adoption in flexible PVC films for meat and dairy products, where lipid interactions are a key consideration.

Environmental policies also played a role. The 2017 European Strategy for Plastics in a Circular Economy emphasized reducing persistent pollutants, favoring degradable plasticizers like di(2-ethylhexyl) adipate over conventional phthalates. Industry consortia, such as the Medical Device Trade Association, further advocated for its use in hemodialysis tubing and blood bags, citing compatibility with sterilization processes and reduced leaching during prolonged storage.

Table 2: Timeline of Regulatory Actions Impacting Di(2-ethylhexyl) Adipate Adoption

Properties

IUPAC Name |

bis(2-ethylhexyl) heptanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O4/c1-5-9-14-20(7-3)18-26-22(24)16-12-11-13-17-23(25)27-19-21(8-4)15-10-6-2/h20-21H,5-19H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUZLBVWHHRQAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCC(=O)OCC(CC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50868152 | |

| Record name | Bis(2-ethylhexyl) heptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72630-12-7 | |

| Record name | Heptanedioic acid, bis(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072630127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanedioic acid, bis(2-ethylhexyl) ester is typically synthesized through the esterification of heptanedioic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where heptanedioic acid and 2-ethylhexanol are fed into a reactor. The reaction mixture is then heated and stirred, with the water by-product being continuously removed to drive the reaction to completion .

Chemical Reactions Analysis

Hydrolysis

Under acidic conditions, heptanedioic acid, bis(2-ethylhexyl) ester can undergo hydrolysis. This reaction results in the formation of heptanedioic acid and 2-ethylhexanol. The general reaction can be represented as follows:

Ester Reactions

As an ester, this compound can react with acids, which generates heat along with alcohols and acids . The compound can also undergo transesterification reactions when reacted with other alcohols in the presence of a catalyst.

Reactions with Oxidizing Agents

Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . this compound is incompatible with oxidizing materials .

Reactions with Caustic Solutions

Heat is generated by the interaction of esters with caustic solutions .

Reactions with Alkali Metals and Hydrides

Flammable hydrogen is generated by mixing esters with alkali metals and hydrides .

Environmental Impact and Metabolism

Research indicates that diesters like this compound, can be metabolized in vivo . For instance, studies on hexanedioic acid, bis(2-ethylhexyl) ester (a similar compound) showed that it is metabolized into 2-ethylhexanoic acid (2-EHA) in plasma, which is then rapidly eliminated . The dominant metabolite identified in urine was also 2-EHA, accounting for an average of 8.6 % of the administered dose .

Role as a Plasticizer

The mechanism of action for this compound primarily involves its role as a plasticizer. By integrating into polymer chains, it reduces intermolecular forces between polymer segments. This integration enhances flexibility and durability in materials, making it particularly useful in applications requiring pliability without compromising structural integrity.

Scientific Research Applications

Industrial Applications

- Plasticizer in PVC :

- Cosmetic Products :

- Paints and Coatings :

Health Impact Assessments

The safety profile of heptanedioic acid, bis(2-ethylhexyl) ester has been evaluated through various toxicological studies:

- Dermal Toxicity : In studies involving dermal exposure, DEHA was found to have low acute toxicity with no significant adverse effects observed at lower doses. However, higher doses resulted in mild erythema and desquamation in animal models .

- Chronic Exposure : Long-term studies indicated potential liver effects at high doses, with observed increases in liver weights and histopathological changes. The no-observed-adverse-effect level (NOAEL) was determined to be around 189 mg/kg body weight per day in rats .

Environmental Assessments

DEHA has been included in various environmental assessments due to its potential impact as a pollutant:

- Persistence and Bioaccumulation : Studies suggest that DEHA does not significantly bioaccumulate in aquatic organisms; however, it is classified as a pollutant by regulatory bodies due to its presence in water bodies .

- Regulatory Status : The compound is listed under toxic substances management plans due to concerns regarding its environmental persistence and potential health impacts on humans .

Case Studies

- Food Packaging :

- Medical Devices :

Mechanism of Action

The mechanism by which heptanedioic acid, bis(2-ethylhexyl) ester exerts its effects is primarily through its role as a plasticizer. By integrating into polymer chains, it reduces intermolecular forces, increasing the flexibility and durability of the material . This compound does not have specific molecular targets or pathways in biological systems, as its primary function is to modify the physical properties of materials .

Comparison with Similar Compounds

Bis(2-ethylhexyl) Phthalate (DEHP)

Molecular Formula : C₂₄H₃₈O₄

Molecular Weight : 390.56 g/mol

Applications : Aromatic diester used in plastics, cosmetics, and antimicrobial formulations .

Biological Activities :

Key Differences :

Sebacic Acid, Bis(2-ethylhexyl) Ester

Molecular Formula : C₂₆H₅₀O₄

Molecular Weight : 426.68 g/mol

Applications : High-performance plasticizer for extreme-temperature applications .

Properties :

Key Differences :

- Chain Length : Sebacic acid’s longer chain improves polymer compatibility in specialized industries.

- Performance : Superior heat resistance compared to DOA.

1,3-Benzenedicarboxylic Acid, Bis(2-ethylhexyl) Ester (Isophthalate)

Molecular Formula : C₂₄H₃₈O₄

Molecular Weight : 390.56 g/mol

Applications : Antioxidant, antidiabetic, and anticancer agent in pharmaceuticals .

Biological Activities :

Key Differences :

- Structure : Aromatic isophthalate vs. aliphatic DOA.

- Applications : Primarily used in medicine rather than industrial plasticizers.

Terephthalic Acid, Bis(2-ethylhexyl) Ester

Molecular Formula : C₂₄H₃₈O₄

Molecular Weight : 390.56 g/mol

Applications : Polymer production (e.g., polyethylene terephthalate) .

Properties :

- High rigidity due to para-substituted benzene ring.

- Limited bioactivity data in the provided evidence.

Key Differences :

- Stereochemistry : Terephthalate’s linear structure vs. isophthalate’s meta-substitution.

Data Table: Comparative Analysis of Key Diesters

Biological Activity

Heptanedioic acid, bis(2-ethylhexyl) ester (commonly known as DEHA), is a diester primarily used as a plasticizer in various industrial applications. Its biological activity has garnered attention due to its potential health effects and environmental implications. This article explores the biological activity of DEHA, focusing on its toxicological profile, antibacterial properties, and its effects on human health.

Chemical Structure and Properties

- Chemical Formula : C22H42O4

- Molecular Weight : 370.57 g/mol

- CAS Number : 103-23-1

DEHA is synthesized through the esterification of heptanedioic acid with 2-ethylhexanol. It exhibits low volatility and high thermal stability, making it suitable for use in flexible vinyl products.

Acute Toxicity

DEHA has been reported to have low acute toxicity. In studies involving oral administration to rats, the median lethal dose (LD50) was found to be approximately 9100 mg/kg body weight . Dermal exposure studies indicated that it does not cause serious health damage, although high doses can lead to mild irritation and systemic effects such as lethargy and weight loss .

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have shown that DEHA may lead to increased liver and kidney weights in animal models, indicating potential organ toxicity . However, there is no significant evidence of carcinogenic activity when applied dermally or ingested at low doses over extended periods . In a one-year dietary study in dogs, no tumors were detected at doses equivalent to 50 mg/kg body weight/day .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of DEHA. Research conducted on various marine sponge extracts showed that DEHA exhibited broad-spectrum antibacterial activity against several bacterial strains . The minimum inhibitory concentrations (MICs) were determined for various fractions containing DEHA, indicating its potential as a natural antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 100 µg/mL |

| P. aeruginosa | 75 µg/mL |

These findings suggest that DEHA could be further explored for its applications in pharmaceutical formulations aimed at combating bacterial infections.

Endocrine Disruption Potential

DEHA has been implicated in endocrine disruption, particularly affecting reproductive health. Studies indicate that it may inhibit estradiol production in human granulosa-lutein cells, which could impact fertility . The mechanism appears to involve the downregulation of aromatase activity, crucial for estrogen synthesis.

Environmental Impact

As a plasticizer used extensively in PVC products, DEHA poses environmental concerns due to its persistence and potential bioaccumulation. It has been detected in various environmental matrices, including water bodies and sediments, raising questions about its long-term ecological effects .

Case Studies

- Reproductive Toxicity Study : In a study involving human granulosa-lutein cells, DEHA was shown to suppress estradiol production significantly at concentrations as low as 49 µmol/L . This effect raises concerns regarding its impact on human reproductive health.

- Marine Extracts Analysis : A study on marine sponge extracts identified DEHA as a major bioactive compound with notable antibacterial properties against pathogenic bacteria such as E. coli and S. aureus . This highlights its potential utility in developing new antibacterial agents.

Q & A

Q. What are the validated methods for synthesizing DEHA, and how can reaction efficiency be optimized?

DEHA is typically synthesized via esterification of adipic acid with 2-ethylhexanol, catalyzed by acid or enzymatic agents. Key parameters include:

- Molar ratio : A 1:2 stoichiometric ratio of adipic acid to 2-ethylhexanol to drive esterification completion.

- Catalyst selection : Sulfuric acid or lipases (for greener synthesis) improve yield .

- Temperature control : Maintaining 120–150°C prevents side reactions like alcohol dehydration.

- Purity verification : Post-synthesis GC-MS or FT-IR confirms ester formation and absence of unreacted precursors .

Q. How can DEHA be reliably quantified in environmental or biological matrices using GC-MS?

GC-MS protocols for DEHA involve:

- Column selection : Polar capillary columns (e.g., DB-5MS) resolve DEHA from co-eluting phthalates.

- Ion monitoring : Characteristic fragments at m/z 129 (adipate backbone) and m/z 113 (2-ethylhexyl moiety) are used for quantification .

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges enriches DEHA from aqueous samples, with recoveries >85% .

- Calibration : Internal standards (e.g., deuterated DEHP) correct matrix effects in complex samples .

Q. What standardized methods exist for determining DEHA’s physicochemical properties?

Key methods include:

- Vapor pressure : Measured via gas saturation technique (range: 1.2 × 10⁻⁴ Pa at 25°C) .

- Log P (octanol-water) : Calculated as 9.1–9.5 using shake-flask or HPLC-derived retention times .

- Solubility : DEHA’s low water solubility (0.01 mg/L at 20°C) is determined by saturation shake methods .

- Spectroscopic data : NIST provides reference IR (C=O stretch at 1730 cm⁻¹) and mass spectra .

Advanced Research Questions

Q. How can in vitro assays be designed to evaluate DEHA’s endocrine disruption potential?

- Receptor binding assays : Use ERα/ERβ or PPARγ transfected cell lines to measure DEHA’s agonistic/antagonistic activity vs. controls (e.g., 17β-estradiol). EC₅₀ values <1 μM suggest high potency .

- Transcriptomic profiling : RNA-seq of hepatic (HepG2) or adipocyte models identifies dysregulated pathways (e.g., lipid metabolism) .

- Dose-response modeling : Benchmark dose (BMD) analysis quantifies low-dose effects, addressing non-monotonic responses observed in some studies .

Q. What modeling approaches predict DEHA’s environmental fate and bioaccumulation?

- Fugacity modeling : Estimates partitioning coefficients (air-water-soil) using DEHA’s log P and vapor pressure. Predominant sinks include sediments (85%) and biota (10%) .

- QSAR models : Predict bioconcentration factors (BCF ~3,500 in fish) from molecular descriptors like molar volume and polarity .

- Field validation : Compare model outputs with monitoring data from MIDSIS-TROCS 4.0, which reports DEHA in marine sediments at 0.1–2.3 µg/kg .

Q. How should conflicting toxicity data (e.g., carcinogenicity vs. non-carcinogenicity) be reconciled?

- Study design critique : Assess dosing regimes; chronic rodent studies showing hepatic adenomas used 500–1,000 mg/kg/day, exceeding environmental exposure levels .

- Mechanistic analysis : DEHA’s weak genotoxicity (Ames test negative) vs. epigenetic effects (DNA hypermethylation) may explain discrepancies .

- Meta-analysis : Apply Hill’s criteria (e.g., consistency, biological gradient) to prioritize findings from IARC and Canadian Screening Assessments .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.